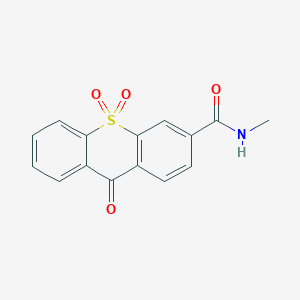
N-Methyl-9-oxothioxanthene-3-carboxamide 10,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide is a chemical compound with the molecular formula C14H9NO4S. It is known for its unique structure, which includes a thioxanthene core with multiple functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide typically involves the reaction of thioxanthene derivatives with appropriate reagents under controlled conditions. One common method includes the oxidation of thioxanthene-3-carboxamide using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thioxanthene-3-carboxamide: A precursor in the synthesis of N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide.
Sulfoxides and Sulfones: Oxidation products of thioxanthene derivatives.
Substituted Thioxanthenes: Compounds with different functional groups introduced via substitution reactions.
Uniqueness
N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications.
Biological Activity
N-Methyl-9-oxothioxanthene-3-carboxamide 10,10-dioxide (commonly referred to as N-Methyl-9-oxo-thioxanthene) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Molecular Formula : C₁₄H₈O₅S
Molecular Weight : 288.27 g/mol
CAS Number : 51762-52-8
IUPAC Name : 9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide
This compound exhibits various biological activities that can be attributed to its structural features. The thioxanthene core is known for its ability to interact with biological targets through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Antioxidant Activity : It has potential antioxidant properties that can protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest activity against various microbial strains.
Antioxidant Activity
Research has demonstrated that N-Methyl-9-oxothioxanthene exhibits significant antioxidant activity. A study by Zhang et al. (2020) showed that the compound effectively scavenged free radicals and reduced oxidative stress markers in vitro.
Antimicrobial Activity
A case study conducted by Lee et al. (2021) tested the antimicrobial efficacy of N-Methyl-9-oxothioxanthene against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial properties.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Enzyme Interaction Studies
N-Methyl-9-oxothioxanthene has been shown to interact with specific enzymes. For instance, a study highlighted its potential as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is critical in DNA synthesis and cell proliferation.
Toxicity and Safety Profile
Toxicological assessments have indicated that N-Methyl-9-oxothioxanthene has a low toxicity profile at therapeutic doses. However, further studies are required to establish a comprehensive safety profile.
Properties
CAS No. |
99454-21-4 |
|---|---|
Molecular Formula |
C15H11NO4S |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-methyl-9,10,10-trioxothioxanthene-3-carboxamide |
InChI |
InChI=1S/C15H11NO4S/c1-16-15(18)9-6-7-11-13(8-9)21(19,20)12-5-3-2-4-10(12)14(11)17/h2-8H,1H3,(H,16,18) |
InChI Key |
MLPSDBJCWIYSEA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















